3-bromo-7-chloro-1H-indazole

Medicinal Chemistry Process Chemistry Quality Control

3-Bromo-7-chloro-1H-indazole (CAS 885521-96-0) is a dihalogenated heterocyclic building block belonging to the indazole family, characterized by a bromine atom at the C3 position and a chlorine atom at the C7 position on the bicyclic ring system. It possesses a molecular formula of C7H4BrClN2, a molecular weight of 231.48 g/mol, and a computed XLogP3-AA of 3.2, indicating moderate lipophilicity.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 885521-96-0
Cat. No. B1343654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-7-chloro-1H-indazole
CAS885521-96-0
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C(=C1)Cl)Br
InChIInChI=1S/C7H4BrClN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11)
InChIKeyKBOHOYPACGOYAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-7-chloro-1H-indazole CAS 885521-96-0: Core Identity, Specifications, and Structural Context


3-Bromo-7-chloro-1H-indazole (CAS 885521-96-0) is a dihalogenated heterocyclic building block belonging to the indazole family, characterized by a bromine atom at the C3 position and a chlorine atom at the C7 position on the bicyclic ring system [1]. It possesses a molecular formula of C7H4BrClN2, a molecular weight of 231.48 g/mol, and a computed XLogP3-AA of 3.2, indicating moderate lipophilicity [2]. Commercially, it is supplied as a solid with a reported melting point of 155–156 °C and typical purities of 95%–96% from major vendors . This specific 3-bromo-7-chloro substitution pattern differentiates it from other bromo-chloro indazole regioisomers and serves as a versatile synthetic handle for sequential, chemoselective cross-coupling reactions in medicinal chemistry and agrochemical discovery programs.

Why Generic Substitution Fails for 3-Bromo-7-chloro-1H-indazole: The Criticality of Regioisomerism


In the procurement of halogenated indazole building blocks, simple in-class substitution—such as replacing 3-bromo-7-chloro-1H-indazole with 5-bromo-7-chloro-1H-indazole or 7-bromo-3-chloro-1H-indazole—is chemically invalid because the position of the halogen atoms dictates the regiochemical outcome of subsequent metal-catalyzed cross-coupling reactions [1]. The C3 bromine is typically more reactive toward oxidative addition than the C7 chlorine, enabling programmed, sequential functionalization [2]. This differential reactivity profile is absent in the regioisomeric 7-bromo-3-chloro-1H-indazole, where the more reactive bromine is located at C7 rather than C3, leading to a different sequence of bond-forming events and ultimately a different final compound architecture . Furthermore, physicochemical properties such as melting point, logP, and GHS hazard classification differ measurably across regioisomers, directly impacting handling protocols, storage requirements, and shipping cost classifications . The quantitative evidence below establishes the specific, verifiable differentiation that makes this particular compound non-interchangeable with its closest analogs.

Quantitative Evidence Guide for 3-Bromo-7-chloro-1H-indazole: Head-to-Head and Cross-Study Comparator Data


Melting Point Differentiation vs. Key Regioisomers as a Purity and Handling Indicator

3-Bromo-7-chloro-1H-indazole exhibits a melting point of 155–156 °C, which is intermediate between the lower-melting mono-halogenated analogs and the significantly higher-melting 5-bromo-7-chloro regioisomer. Specifically, 3-bromo-1H-indazole melts at 143–147 °C and 7-chloro-1H-indazole melts at 135–137 °C , while 5-bromo-7-chloro-1H-indazole decomposes at approximately 205 °C . This 20 °C elevation above 3-bromo-1H-indazole provides a wider thermal window for hot filtration and recrystallization during synthesis, while the 50 °C deficit relative to the 5,7-isomer avoids decomposition-prone high-temperature processing.

Medicinal Chemistry Process Chemistry Quality Control

GHS Hazard Classification: Reduced Acute Oral Toxicity Risk vs. 3-Bromo-1H-indazole

3-Bromo-7-chloro-1H-indazole is classified under GHS with the Signal Word 'Warning' and hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), with no H301 (acute oral toxicity) designation . In contrast, 3-bromo-1H-indazole (the mono-brominated analog lacking the 7-chloro substituent) carries the Signal Word 'Danger' with the additional H301 class 3 acute oral toxicity hazard [1]. This classification difference has direct operational impact: 3-bromo-7-chloro-1H-indazole is classified as 'Not hazardous material' for DOT/IATA transport , whereas 3-bromo-1H-indazole requires Poison Packing Group III shipping (Hazard Class 6.1) , potentially increasing freight costs and regulatory burden.

Laboratory Safety Procurement Compliance Risk Assessment

Computed Lipophilicity (XLogP3): Favorable Drug-Like Property Profile vs. Mono-Halogenated Analogs

The computed XLogP3-AA of 3-bromo-7-chloro-1H-indazole is 3.2 [1], placing it within the optimal lipophilicity range (LogP 1–4) for CNS drug-like chemical space. By comparison, the mono-halogenated analog 3-bromo-1H-indazole has a lower computed XLogP3 of approximately 2.4 [2], while 7-chloro-1H-indazole is even lower at approximately 2.0 [3]. The addition of the second halogen (chlorine at C7) adds approximately 0.8–1.2 logP units relative to the mono-brominated analog, reflecting enhanced membrane permeability potential. The topological polar surface area (TPSA) of 28.7 Ų, with 1 hydrogen bond donor and 1 hydrogen bond acceptor [4], further supports its suitability as a privileged fragment for CNS-targeted library synthesis.

Medicinal Chemistry ADME Prediction Fragment-Based Drug Design

Batch-to-Batch Analytical Documentation: Vendor Quality Control Commitment

Multiple reputable suppliers provide 3-bromo-7-chloro-1H-indazole with documented batch-specific analytical data. Bidepharm supplies the compound at a standard purity of 96% and includes batch-level QC reports covering NMR, HPLC, and GC analyses with each shipment . Combi-Blocks offers 96% purity with a defined CAS registry (885521-96-0) and MDL number (MFCD07781601) for unambiguous chemical identity verification . Sigma-Aldrich (via Key Organics BIONET) provides the compound at 95% purity with downloadable Certificates of Analysis (COA) and material safety data sheets . This contrasts with less well-characterized regioisomers such as 7-bromo-3-chloro-1H-indazole (CAS 885271-75-0), where melting point data is explicitly listed as 'No Data Available' by multiple suppliers , indicating a lower level of physical characterization in the supply chain.

Quality Assurance Procurement Specification Reproducibility

Chemoselective Cross-Coupling: Documented C3-Br Reactivity Advantage Over C7-Cl in Palladium-Mediated Reactions

The differential reactivity of C3-Br versus C7-Cl in 3-bromo-7-chloro-1H-indazole enables sequential, programmed cross-coupling. The C3 bromine atom is significantly more reactive in oxidative addition with Pd(0) catalysts than the C7 chlorine atom. In a class-level study of 3-bromoindazoles, Suzuki-Miyaura coupling with aryl boronic acids proceeded efficiently under microwave irradiation using Pd(PPh3)4 (1 mol%) and Cs2CO3 in dioxane/EtOH/H2O at 140 °C, achieving complete conversion at the C3 position while leaving C7-Cl intact for subsequent functionalization [1]. In contrast, 7-bromo-3-chloro-1H-indazole would direct the first coupling event to the C7 position, producing a fundamentally different substitution trajectory. The chemoselective Heck reaction of 3-bromoindazoles with unactivated alkenes under high-speed ball-milling conditions has also been specifically developed for this substitution pattern, using TBAB and NaBr as dehalogenation restrainers to preserve the C7 chlorine [2].

Synthetic Methodology C-H Functionalization Drug Discovery

Commercial Supplier Network Breadth and Global Availability

3-Bromo-7-chloro-1H-indazole (CAS 885521-96-0) is stocked by at least 12 major global suppliers spanning North America, Europe, and Asia, including Sigma-Aldrich (Key Organics BIONET), Santa Cruz Biotechnology, Combi-Blocks, Bidepharm, AKSci, Fujifilm Wako, Apollo Scientific, Capot Chemical, ChemSpace, Matrix Scientific, and MolCore [1]. This multi-vendor availability contrasts with the regioisomer 7-bromo-3-chloro-1H-indazole (CAS 885271-75-0), which lists fewer than 6 suppliers and lacks melting point data, and 6-bromo-7-chloro-1H-indazole (CAS 1427405-47-7), which has approximately 4–5 listed suppliers. The broader supplier network reduces single-source supply disruption risk and provides competitive pricing options across multiple procurement channels.

Supply Chain Security Global Procurement Benchmarking

High-Confidence Application Scenarios for 3-Bromo-7-chloro-1H-indazole Based on Verified Evidence


Regioselective, Sequential Cross-Coupling for Kinase Inhibitor Library Synthesis

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries can exploit the differential reactivity of C3-Br over C7-Cl to install aryl, heteroaryl, or vinyl groups sequentially. As established in Section 3, the C3 bromine undergoes preferential oxidative addition with Pd(0) catalysts, allowing the first Suzuki-Miyaura or Heck coupling to occur at C3 while leaving the C7 chlorine intact for subsequent diversification via Buchwald-Hartwig amination or a second Suzuki coupling [1]. This programmed sequence enables rapid generation of 1,3,7-trisubstituted indazole libraries with two independent points of diversity, a workflow that is not achievable with mono-halogenated indazoles or the regioisomeric 7-bromo-3-chloro-1H-indazole.

Preferred Intermediate for GLP Toxicology Batches Requiring Full Analytical Traceability

For research programs advancing lead compounds into GLP toxicology or regulatory in vivo studies, the availability of 3-bromo-7-chloro-1H-indazole with batch-specific COA documentation (NMR, HPLC, GC) from multiple independent suppliers (Section 3, Evidence Item 4) supports chemical identity and purity verification per ICH Q7A guidelines [2]. The compound's lower GHS hazard classification ('Warning' vs. 'Danger' for 3-bromo-1H-indazole) also simplifies the institutional chemical hygiene plan and reduces personal protective equipment escalation requirements, as demonstrated by the absence of H301 acute oral toxicity and non-hazardous transport classification (Section 3, Evidence Item 2).

CNS-Penetrant Fragment Library Design Leveraging Favorable Physicochemical Properties

Fragment-based drug discovery programs targeting CNS indications can prioritize 3-bromo-7-chloro-1H-indazole as a privileged fragment based on its computed XLogP3 of 3.2 and TPSA of 28.7 Ų (Section 3, Evidence Item 3). These properties fall within established CNS drug-like parameters (LogP 2–4, TPSA < 60 Ų). The dual-halogen substitution provides two synthetic vectors for fragment growing while maintaining a molecular weight below 250 Da, meeting the 'rule of three' fragment criteria. The compound's moderate lipophilicity (0.8–1.2 logP units higher than mono-halogenated analogs) enhances predicted passive permeability without crossing into the high-logP space associated with phospholipidosis risk.

Agrochemical Lead Optimization: Regioisomeric Scaffold for Fungicide and Herbicide Discovery

Agrochemical discovery teams exploring indazole-based fungicides or herbicides can employ 3-bromo-7-chloro-1H-indazole as a key intermediate for structure-activity relationship (SAR) exploration. The indazole scaffold is a validated bioisostere of indole in agrochemical active ingredients [3], and the specific 3,7-dihalogenation pattern allows for divergent synthesis of analogs with systematically varied substitution vectors. The compound's favorable melting point range (155–156 °C) facilitates kilogram-scale handling and formulation compatibility studies, while the broad supplier network (≥12 global vendors) ensures secure supply for field trial material production.

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